molecular formula C11H12N2O2 B3121588 2,3,6-Trimethyl-5-nitro-1H-indole CAS No. 289685-81-0

2,3,6-Trimethyl-5-nitro-1H-indole

Cat. No. B3121588
M. Wt: 204.22 g/mol
InChI Key: UOTLCGIMBYJWGC-UHFFFAOYSA-N
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Description

“2,3,6-Trimethyl-5-nitro-1H-indole” is a chemical compound with the molecular formula C11H12N2O2 . It has a molecular weight of 204.22 g/mol . The IUPAC name for this compound is 2,3,6-trimethyl-5-nitro-1H-indole .


Molecular Structure Analysis

The molecular structure of “2,3,6-Trimethyl-5-nitro-1H-indole” consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The InChI string for this compound is InChI=1S/C11H12N2O2/c1-6-4-10-9 (5-11 (6)13 (14)15)7 (2)8 (3)12-10/h4-5,12H,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “2,3,6-Trimethyl-5-nitro-1H-indole” are not available, indole compounds are known to undergo C–C and C–N coupling reactions and reductions .


Physical And Chemical Properties Analysis

The compound “2,3,6-Trimethyl-5-nitro-1H-indole” has a molecular weight of 204.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a topological polar surface area of 61.6 Ų .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Indole Derivatives Synthesis : The reaction of trimethyl indoles with nitro and chloromethyl phenol leads to the formation of indolo-benzoxazines, which can undergo ring-chain interconversion. This is significant in synthesizing various indole derivatives for research purposes (Shachkus, Degutis, & Urbonavichyus, 1989).

  • Tryptamine Precursors : Indolylnitroalkenes are used as precursors for tryptamine, an important molecule in pharmaceutical and biological research. This involves the Michael addition of aldehydes to indolylnitroalkenes (Chen et al., 2013).

  • Indole Derivatives via Oxidative Coupling : Indole derivatives can be synthesized through oxidative coupling reactions, such as converting 3-methylindole to various nitro indole derivatives (Berti, Settimo, & Nannipieri, 1968).

  • Indole Functionalization : Palladium-catalyzed reactions are pivotal in the synthesis and functionalization of indoles, crucial in producing biologically active compounds (Cacchi & Fabrizi, 2005).

  • Corrosion Inhibition Studies : 5-Nitro isatin derivatives, related to 2,3,6-Trimethyl-5-nitro-1H-indole, have been synthesized and studied for their potential as corrosion inhibitors in sea water, highlighting their application in material sciences (Ahmed, 2018).

Biological and Pharmacological Applications

  • Photosystem II Inhibitors : Indole derivatives have been synthesized and evaluated as inhibitors of photosystem II, showing potential as postemergent herbicides (Souza et al., 2020).

  • Antituberculosis Activity : Indole-2,3-dione derivatives, including 5-nitro-1H-indole derivatives, have been synthesized and evaluated for their antituberculosis activity, indicating potential applications in developing new therapeutic agents (Karalı et al., 2007).

Advanced Material Science Applications

  • Electro-polymerization Studies : The electro-polymerization of indole carboxylic acid and its derivatives, including those related to 2,3,6-Trimethyl-5-nitro-1H-indole, has been studied using NMR techniques, contributing to advanced material science research (Mackintosh, Mount, & Reed, 1994).

  • Carbon Steel Corrosion Inhibition : New 5-Nitro isatin derivatives, structurally related to 2,3,6-Trimethyl-5-nitro-1H-indole, have been synthesized and evaluated for their efficacy in inhibiting carbon steel corrosion in sea water (Ahmed, Kubba, & Al-Majidi, 2018).

Safety And Hazards

The safety data sheet for similar indole compounds suggests that they may be harmful if swallowed, in contact with skin, or if inhaled . They may cause skin and eye irritation . It is recommended to use personal protective equipment and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for “2,3,6-Trimethyl-5-nitro-1H-indole” could involve further exploration of its potential biological activities and its use in drug discovery and development . The compound could also be studied for its potential anti-tubercular activity .

properties

IUPAC Name

2,3,6-trimethyl-5-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-6-4-10-9(5-11(6)13(14)15)7(2)8(3)12-10/h4-5,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTLCGIMBYJWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201345978
Record name 2,3,6-Trimethyl-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trimethyl-5-nitro-1H-indole

CAS RN

289685-81-0
Record name 2,3,6-Trimethyl-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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